molecular formula C22H20N4O4 B6560487 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 920249-01-0

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6560487
CAS No.: 920249-01-0
M. Wt: 404.4 g/mol
InChI Key: ZSAHHUIMXIXDDN-UHFFFAOYSA-N
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Description

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are prevalent in many natural products and pharmaceuticals . The compound also contains a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and amine (NH2). Carboxamides are commonly found in a wide range of medicinal compounds due to their bioactivity .


Molecular Structure Analysis

The compound’s molecular structure is likely to be planar due to the conjugated system of double bonds. The presence of the indole and carboxamide groups can lead to interesting electronic properties, such as potential hydrogen bonding sites .


Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution reactions, especially at the C3 position . The carboxamide group can participate in various reactions, such as hydrolysis, reduction, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Generally, indole compounds are colorless and crystalline with a strong, unpleasant odor . The presence of the carboxamide group could increase the compound’s polarity and potentially its solubility in water .

Future Directions

Future research could focus on exploring the biological activity of this compound and its potential applications in medicine. Given the wide range of activities exhibited by indole derivatives, this compound could be a promising candidate for drug development .

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-30-17-8-6-16(7-9-17)23-22(29)18-10-11-20(27)26(24-18)14-21(28)25-13-12-15-4-2-3-5-19(15)25/h2-11H,12-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAHHUIMXIXDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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